sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate
Overview
Description
Sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate is a useful research compound. Its molecular formula is C14H10Cl2NNaO2 and its molecular weight is 318.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemically Induced Dimerization (CID) in Cells : CID has been instrumental in studying biological processes with high precision and spatiotemporal resolution. It's primarily applied in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
PROTAC-CID Systems for Gene Regulation : Engineered PROTAC-CID platforms have been developed for inducible gene regulation and editing. This allows fine-tuning gene expression and multiplexing biological signals, with potential applications in human cells and mice (Ma et al., 2023).
Photocaged-Photocleavable CID for Protein Localization : A novel CID inducer, controllable by light, enables rapid activation and deactivation for controlling peroxisome transport and mitotic checkpoint signaling in living cells. This enhances the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).
CID Techniques in Cell Biology : CID techniques have been used to understand lipid second messengers and small GTPases, particularly in solving the "signaling paradox." It's also noted for improved specificity and applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Barley : CID, specifically carbon isotope discrimination, has been used to select barley genotypes with high water use efficiency and productivity, showcasing its potential in agricultural research (Anyia et al., 2007).
Background Subtraction in LC/MS Data : A high-resolution LC/MS-based background subtraction algorithm for nonselective CID data has been developed to obtain clean product ion spectra for metabolites in complex samples like human plasma (Zhang et al., 2009).
Suicide Gene Therapy in iPSC-Derived T Cell Therapy : The use of an inducible caspase-9 (iC9) suicide gene, activated by a specific chemical inducer of dimerization (CID), has been shown to address the tumorigenic potential of undifferentiated iPSCs in therapy applications (Ando et al., 2015).
Properties
IUPAC Name |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHWPUGNDIVLNH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.